molecular formula C16H30N2O2 B5178005 (3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B5178005
M. Wt: 282.42 g/mol
InChI Key: AKODJGBLUQQEFM-HZPDHXFCSA-N
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Description

(3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol is a chemical compound that has been extensively studied for its potential applications in the field of medicine. The compound is a synthetic opioid receptor agonist and has been shown to have potent analgesic effects in laboratory experiments.

Mechanism of Action

The mechanism of action of (3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol involves binding to the mu-opioid receptors in the brain and spinal cord. This results in the activation of the opioid receptors, which leads to the inhibition of pain signals and the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol include pain relief, sedation, and euphoria. The compound has also been shown to have respiratory depressant effects, which can be a potential side effect.

Advantages and Limitations for Lab Experiments

One of the advantages of (3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol is its potent analgesic effects, which make it a useful tool for studying the mechanisms of pain and pain relief. However, the compound's respiratory depressant effects can be a limitation in laboratory experiments, as it can be difficult to control and may require specialized equipment.

Future Directions

There are several future directions for research on (3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol. One area of research is the development of safer and more effective opioid substitutes for the treatment of opioid addiction. Another area of research is the development of new pain medications that have fewer side effects than traditional opioids. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of (3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol.

Synthesis Methods

The synthesis method of (3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol involves several steps. The first step is the synthesis of 1,4-dibenzylpiperazine, which is then reacted with cyclopentylmethyl chloride to form the cyclopentylmethyl derivative. This derivative is then reacted with 3,4-dihydroxybenzaldehyde to form (3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol. The final product is purified using column chromatography.

Scientific Research Applications

(3'R*,4'R*)-1'-(cyclopentylmethyl)-1,4'-bipiperidine-3',4-diol has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have potent analgesic effects in laboratory experiments. It has also been studied for its potential use as an opioid substitute in the treatment of opioid addiction.

properties

IUPAC Name

(3R,4R)-1-(cyclopentylmethyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c19-14-5-9-18(10-6-14)15-7-8-17(12-16(15)20)11-13-3-1-2-4-13/h13-16,19-20H,1-12H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKODJGBLUQQEFM-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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